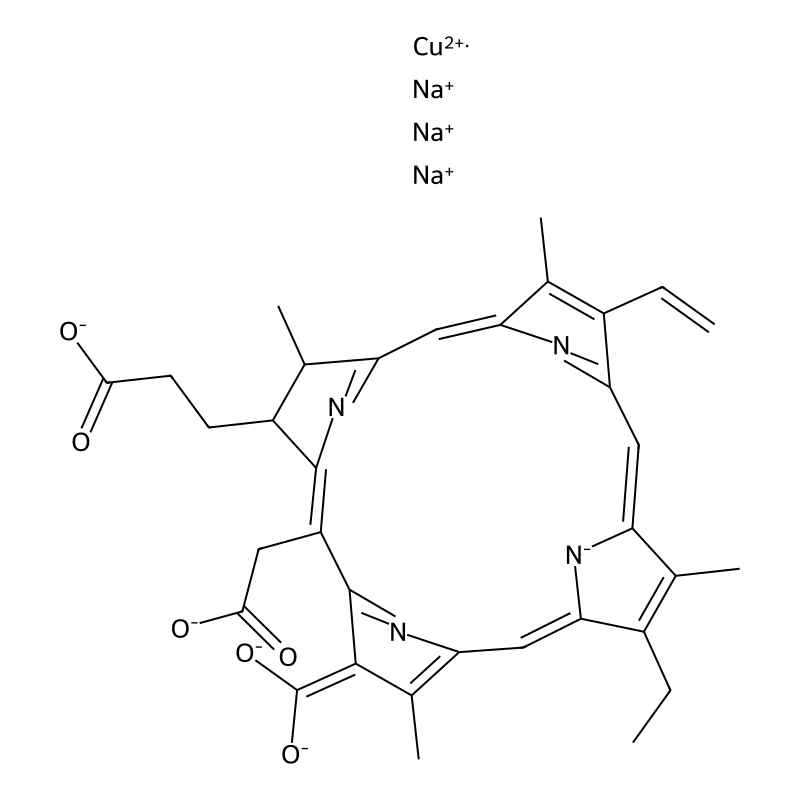Sodium copper chlorophyllin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Anti-mutagenic and Antioxidant Properties
Studies suggest that SCC might have antimutagenic and antioxidant properties []. Antimutagens are substances that can prevent mutations in DNA, while antioxidants can protect cells from damage caused by free radicals. These properties could be beneficial for preventing various diseases associated with oxidative stress and DNA damage.
Anti-inflammatory and Wound Healing Effects
Research suggests SCC may have anti-inflammatory and wound healing properties [, ]. In vitro studies have shown that SCC can inhibit the activity of hyaluronidase, an enzyme that breaks down hyaluronic acid, a crucial component of the skin's extracellular matrix. This suggests that topical application of SCC might promote wound healing and improve the appearance of skin [].
Sodium copper chlorophyllin is a semi-synthetic derivative of chlorophyll, characterized by its vibrant green color and water solubility. It is produced through the reaction of crude chlorophyll extract with sodium hydroxide, followed by the substitution of the magnesium ion in the chlorophyll structure with copper ions. This compound is primarily composed of copper chlorophyll copper trisodium and chlorophyll copper disodium, and its molecular formula is with a molecular weight of approximately 692.16 g/mol . Sodium copper chlorophyllin is recognized for its potential health benefits, including antioxidant and antimutagenic properties, making it popular as a food colorant and dietary supplement .
The biological activities of sodium copper chlorophyllin are notable. Research indicates that it possesses antimutagenic properties, which may help reduce the risk of cancer by inhibiting mutagenic processes in cells. Furthermore, it exhibits antioxidant activity, potentially protecting cells from oxidative stress . Studies involving human intestinal cell lines have shown that sodium copper chlorophyllin can be absorbed and may accumulate within cells, suggesting its bioavailability and possible health benefits when consumed .
The synthesis of sodium copper chlorophyllin typically involves the following steps:
- Extraction: Chlorophyll is extracted from plant sources such as spinach.
- Alkalization: The crude extract is treated with methanolic sodium hydroxide to convert it into a water-soluble form.
- Metal Substitution: Magnesium ions in the chlorophyll structure are replaced with copper ions to form sodium copper chlorophyllin.
This process results in a bright green pigment that retains many beneficial properties of natural chlorophyll while enhancing solubility in water .
Sodium copper chlorophyllin has diverse applications across various industries:
- Food Industry: Used as a natural food colorant in products like candies, beverages, and dairy items due to its appealing green hue.
- Pharmaceuticals: Employed as a dietary supplement for its potential health benefits, including digestive health and liver function support.
- Cosmetics: Incorporated into personal care products for its natural coloring properties and perceived health benefits .
Interaction studies involving sodium copper chlorophyllin have explored its effects on various biological systems. For instance, research has demonstrated that it can reduce digestive odors associated with conditions like colostomy or halitosis . Additionally, studies on its stability during digestion indicate that while some components are stable, others may degrade under certain conditions, impacting their bioavailability and efficacy .
Sodium copper chlorophyllin shares similarities with other chlorophyll derivatives but possesses unique characteristics that distinguish it:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Chlorophyll a | Natural pigment found in plants | Contains magnesium; less soluble than sodium copper chlorophyllin |
| Chlorophyll b | Similar to chlorophyll a but with different structure | Also less soluble; primarily found in higher plants |
| Copper chlorophyllin | A derivative similar to sodium copper chlorophyllin but often less stable | Lacks the sodium component which enhances solubility |
| Magnesium chlorophyllin | Another derivative where magnesium remains central | Less effective as a food colorant due to lower solubility |
Sodium copper chlorophyllin's unique combination of water solubility and stability makes it particularly suitable for use in food products and supplements compared to other similar compounds .








